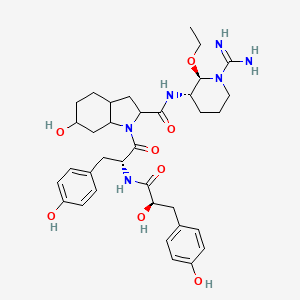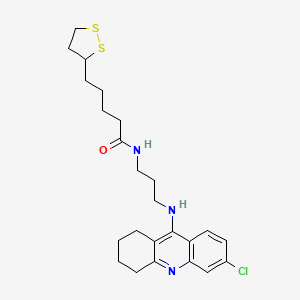
Lipocrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipocrine is a hybrid molecule designed by conjugating 9-amino-6-chloro-1,2,3,4-tetrahydroacridine with alpha-lipoic acid. This compound exhibits potent acetylcholinesterase inhibitory activity and possesses antioxidant properties. It has been investigated for its potential to protect against reactive oxygen species and to decrease acetylcholinesterase-stimulated amyloid beta aggregation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipocrine is synthesized by linking tacrine, a known acetylcholinesterase inhibitor, with alpha-lipoic acid, a universal antioxidant. The synthesis involves the following steps:
Formation of Tacrine Derivative: Tacrine is first modified to introduce a functional group that can react with alpha-lipoic acid.
Conjugation with Alpha-Lipoic Acid: The modified tacrine is then conjugated with alpha-lipoic acid under specific reaction conditions to form this compound.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through chromatography, and crystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions due to the presence of the alpha-lipoic acid moiety, which is known for its redox properties.
Reduction: The compound can also participate in reduction reactions, particularly in biological systems where it can act as an antioxidant.
Substitution: this compound may undergo substitution reactions, especially at the functional groups introduced during its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially altering its antioxidant properties.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a model compound to study hybrid molecules with dual functionalities.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential neuroprotective effects.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its acetylcholinesterase inhibitory and antioxidant properties.
Industry: Potential applications in the development of multifunctional drugs and antioxidants
Mechanism of Action
Lipocrine exerts its effects through multiple mechanisms:
Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which is beneficial for cognitive function.
Antioxidant Activity: The alpha-lipoic acid moiety in this compound scavenges reactive oxygen species, reducing oxidative stress.
Molecular Targets and Pathways: this compound targets acetylcholinesterase and interacts with pathways involved in oxidative stress and amyloid beta aggregation
Comparison with Similar Compounds
Tacrine: A known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Alpha-Lipoic Acid: A universal antioxidant with various therapeutic applications.
Comparison:
Uniqueness: Lipocrine combines the properties of both tacrine and alpha-lipoic acid, offering dual functionality as an acetylcholinesterase inhibitor and an antioxidant. This makes it unique compared to other compounds that typically possess only one of these properties.
Advantages: The hybrid nature of this compound allows it to target multiple pathways involved in neurodegenerative diseases, potentially offering more comprehensive therapeutic benefits
Properties
Molecular Formula |
C24H32ClN3OS2 |
|---|---|
Molecular Weight |
478.1 g/mol |
IUPAC Name |
N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C24H32ClN3OS2/c25-17-10-11-20-22(16-17)28-21-8-3-2-7-19(21)24(20)27-14-5-13-26-23(29)9-4-1-6-18-12-15-30-31-18/h10-11,16,18H,1-9,12-15H2,(H,26,29)(H,27,28) |
InChI Key |
QVGXTQPZHCDXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)CCCCC4CCSS4 |
Synonyms |
lipocrine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




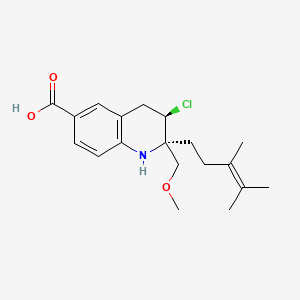

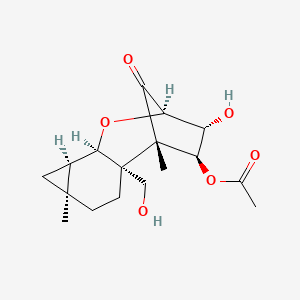

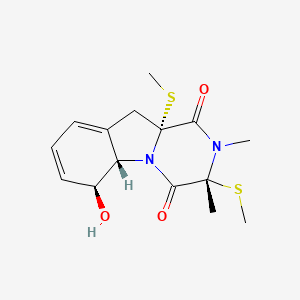
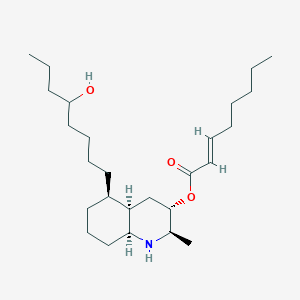
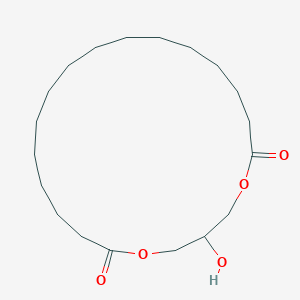
![(1S,12S,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde](/img/structure/B1246110.png)


![[Mo(CO)Cp2]](/img/structure/B1246116.png)
